![molecular formula C17H26N2O B14186199 (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide CAS No. 869993-19-1](/img/structure/B14186199.png)
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide is a chiral compound with a unique structure that includes an amino group, a phenylcyclopropyl group, and an octanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide typically involves the following steps:
Formation of the phenylcyclopropyl group: This can be achieved through a cyclopropanation reaction, where a phenyl group is introduced to a cyclopropane ring.
Attachment of the octanamide chain: This step involves the formation of an amide bond between the cyclopropyl group and an octanoic acid derivative.
Introduction of the amino group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]hexanamide: Similar structure with a shorter alkyl chain.
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]decanamide: Similar structure with a longer alkyl chain.
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide: Similar structure with an even shorter alkyl chain.
Uniqueness
The uniqueness of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
869993-19-1 |
|---|---|
Fórmula molecular |
C17H26N2O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-8-11-15(18)17(20)19-16-12-14(16)13-9-6-5-7-10-13/h5-7,9-10,14-16H,2-4,8,11-12,18H2,1H3,(H,19,20)/t14-,15+,16+/m1/s1 |
Clave InChI |
FJFCIAJLHDDRDT-PMPSAXMXSA-N |
SMILES isomérico |
CCCCCC[C@@H](C(=O)N[C@H]1C[C@@H]1C2=CC=CC=C2)N |
SMILES canónico |
CCCCCCC(C(=O)NC1CC1C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


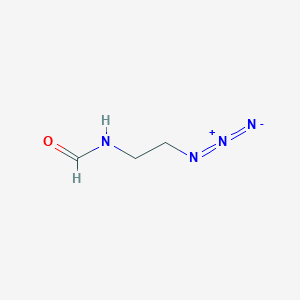

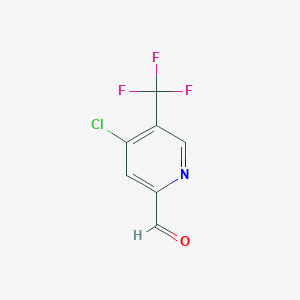
![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)

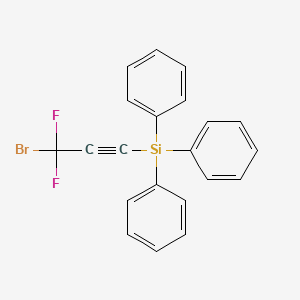

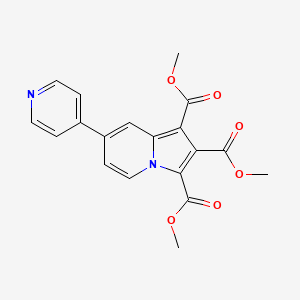
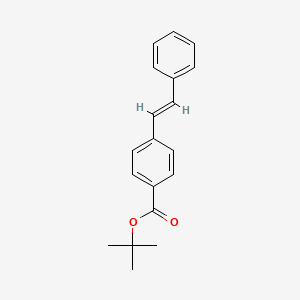
![Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis-](/img/structure/B14186190.png)

